(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide
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Overview
Description
Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been synthesized and studied for their potential biological activities . They are typically synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Synthesis Analysis
The synthesis of benzo[d]thiazol-2(3H)-one derivatives involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of these compounds is typically characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve 1,3-dipolar cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized using various spectroscopic techniques .Scientific Research Applications
Metabolic Pathway Identification
One significant application of similar benzo[d]thiazol derivatives is in the identification of metabolic pathways. For example, KRO-105714, a 2,4,5-trisubstituted 1,3-thiazole derivative, demonstrated anti-atopic dermatitis activity and its metabolites were identified using high-resolution/high-accuracy tandem mass spectroscopy. This involved studying the metabolic pathway in human liver microsomes (HLMs), identifying metabolites such as monohydroxylated and C-demethylated variants, essential for therapeutic uses in inflammation (Song et al., 2014).
Synthesis of Novel Derivatives
Research also focuses on synthesizing new derivatives of benzo[d]thiazol. For instance, novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides were efficiently synthesized, demonstrating the versatility of these compounds in creating diverse chemical structures (Saeed & Rafique, 2013).
Biological Evaluation and Therapeutic Applications
Certain benzo[d]thiazol derivatives, like N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have been synthesized and evaluated for cytotoxic and antimicrobial activities, indicating their potential in cancer and infection treatments (Nam et al., 2010).
Fluorescence Properties and Anticancer Activity
Other derivatives like Co(II) complexes of 4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulphonamide have been studied for their fluorescence properties and anticancer activities, expanding the range of applications in biomedical fields (Vellaiswamy & Ramaswamy, 2017).
Development of Chemosensors
Benzothiazole derivatives have also been developed as chemosensors for anions like cyanide, demonstrating the utility of these compounds in chemical sensing applications (Wang et al., 2015).
Antifungal Agents
Some derivatives, like N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, have been synthesized and shown to possess antifungal activity, indicating their potential in developing new antifungal drugs (Saeed et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-6-22-11-10-20-14-9-8-13(23-7-2)12-15(14)24-17(20)19-16(21)18(3,4)5/h8-9,12H,6-7,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMOMAVALPFZRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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